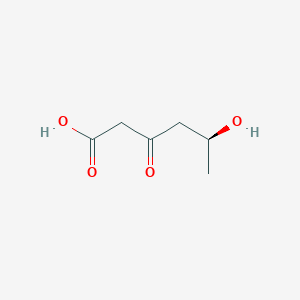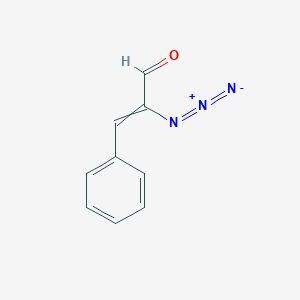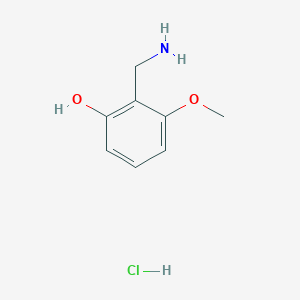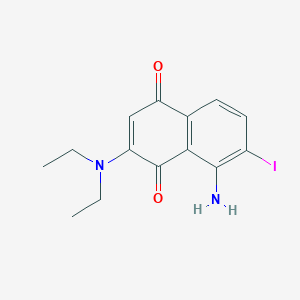
8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the naphthalene family, characterized by a fused ring system that includes an amino group, a diethylamino group, and an iodine atom. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the iodination of naphthalene derivatives, followed by the introduction of amino and diethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
8-Amino-2-naphthol: Shares the amino group but lacks the diethylamino and iodine substituents.
5-Amino-2-naphthol: Similar structure but with the amino group in a different position.
7-Diethylamino-4-methylcoumarin: Contains a diethylamino group but belongs to the coumarin family.
Uniqueness: 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione is unique due to the presence of both diethylamino and iodine substituents on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
682355-65-3 |
|---|---|
Molecular Formula |
C14H15IN2O2 |
Molecular Weight |
370.19 g/mol |
IUPAC Name |
8-amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione |
InChI |
InChI=1S/C14H15IN2O2/c1-3-17(4-2)10-7-11(18)8-5-6-9(15)13(16)12(8)14(10)19/h5-7H,3-4,16H2,1-2H3 |
InChI Key |
OSVNCFOIYCZJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=C(C1=O)C(=C(C=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


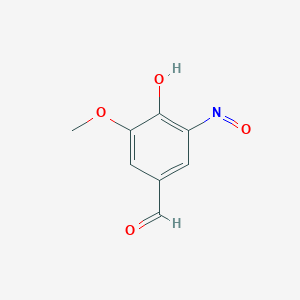
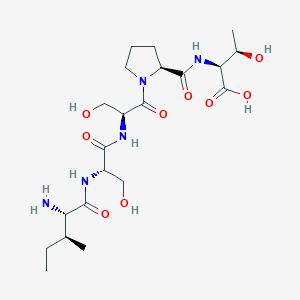
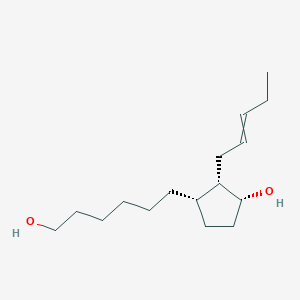
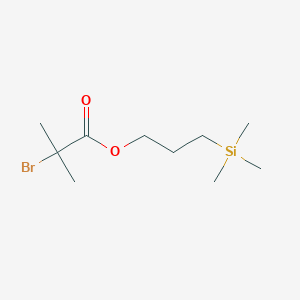
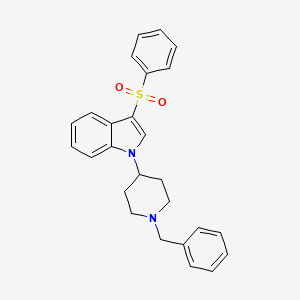
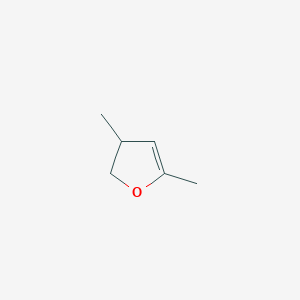

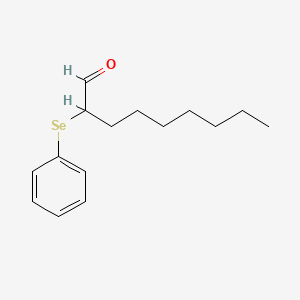
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)

![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
